molecular formula C56H87NO16 B584658 Temsirolimus-d7 CAS No. 1132660-51-5

Temsirolimus-d7

カタログ番号 B584658
CAS番号: 1132660-51-5
分子量: 1037.346
InChIキー: CBPNZQVSJQDFBE-VUWIKSLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Temsirolimus, sold under the brand name Torisel, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . Temsirolimus is a specific inhibitor of mTOR and interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells .


Synthesis Analysis

A simple, fast, and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of the concentrations of temsirolimus and its major metabolite, sirolimus, in human whole blood . The blood sample after adding temsirolimus-d7 and sirolimus-d3 internal standards was precipitated with methanol/zinc sulfate, then analyzed by a Shimatzu LC system coupled to a Sciex API-5000 mass spectrometer .


Molecular Structure Analysis

Temsirolimus is a 289-kDa serine/threonine-specific kinase with a highly conserved structure . It exists in the cytoplasm in a complex with three peptides: regulatory-associated protein of mTOR (raptor), mLST8, and GβL .


Chemical Reactions Analysis

The liver CYP3A-mediated oxidative metabolism of temsirolimus as well as the esterase-mediated hydrolysis of temsirolimus to sirolimus are involved in temsirolimus metabolism .


Physical And Chemical Properties Analysis

Temsirolimus has a molecular formula of C56H87NO16 and a molecular weight of 1030.29 . It is stored at -20°C as a powder and has a shelf life of 3 years .

作用機序

Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells .

Safety and Hazards

Temsirolimus is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Temsirolimus is being studied in clinical trials for the treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . A phase III trial showed an overall survival advantage over IFN-α monotherapy in advanced renal cell carcinoma (RCC) patients with multiple adverse risk features .

特性

CAS番号

1132660-51-5

製品名

Temsirolimus-d7

分子式

C56H87NO16

分子量

1037.346

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2

InChIキー

CBPNZQVSJQDFBE-VUWIKSLBSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

同義語

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7;  CCL-779-d7; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。